2-(3-(Difluoromethyl)piperidin-1-yl)butanoic acid
Description
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Properties
IUPAC Name |
2-[3-(difluoromethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-8(10(14)15)13-5-3-4-7(6-13)9(11)12/h7-9H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPLRUYOMVRPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC(C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(Difluoromethyl)piperidin-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a difluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a difluoromethyl group and a butanoic acid moiety, which contributes to its distinct chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes, potentially disrupting metabolic pathways in microorganisms and cancer cells.
Key Mechanisms:
- Enzyme Inhibition: It may inhibit enzymes such as succinate dehydrogenase, affecting cellular respiration and leading to antifungal or antibacterial effects.
- Receptor Interaction: The difluoromethyl group enhances binding affinity to various receptors, which may influence signaling pathways involved in inflammation and cell proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens are promising, suggesting potential as an antibacterial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Antifungal Activity
The compound has also shown antifungal properties, particularly against Candida species. The MIC values for antifungal activity range from 1.6 μg/mL to 25 μg/mL, indicating its potential utility in treating fungal infections.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 1.6 - 25 |
Case Studies
Several studies have investigated the biological activity of compounds related to or derived from this compound:
- Study on Antibacterial Activity: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperidine derivatives, including those with difluoromethyl substitutions. The findings indicated enhanced antibacterial properties compared to non-fluorinated counterparts .
- Antifungal Evaluation: Another research effort focused on evaluating the antifungal efficacy of similar compounds against clinical isolates of Candida species. Results showed that modifications in the piperidine structure significantly influenced antifungal potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
